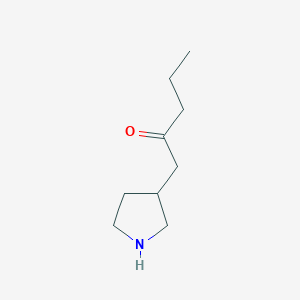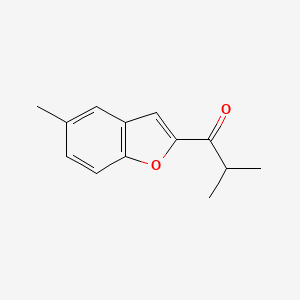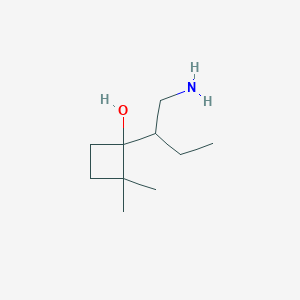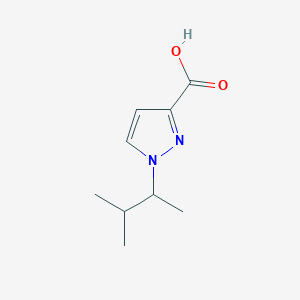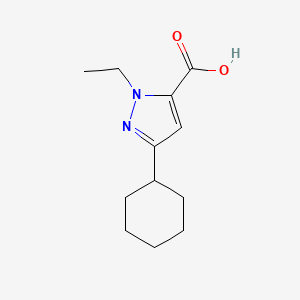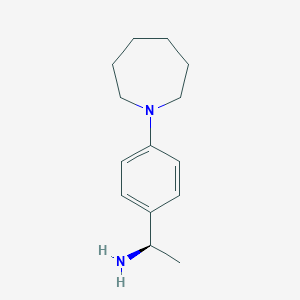
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₇H₁₅ClS It is characterized by the presence of a chlorine atom, a dimethyl group, and a methylsulfanyl group attached to a butane backbone
Preparation Methods
The synthesis of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane can be achieved through several synthetic routes. One common method involves the chlorination of 2,2-dimethyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:
2,2-dimethyl-4-(methylsulfanyl)butane+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of corresponding alcohols, amines, or ethers.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfur atom, to form thiols or other reduced sulfur-containing compounds.
Common reagents used in these reactions include sodium hydroxide, ammonia, hydrogen peroxide, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving the modification of biomolecules, particularly those containing sulfur atoms.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific structural features imparted by the chlorine and methylsulfanyl groups.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane in chemical reactions typically involves the nucleophilic attack on the carbon atom bonded to the chlorine atom. This leads to the substitution of the chlorine atom by the nucleophile. In oxidation reactions, the sulfur atom in the methylsulfanyl group is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
1-Chloro-2,2-dimethyl-4-(methylsulfanyl)butane can be compared to similar compounds such as:
1-Chloro-2,2-dimethylbutane: Lacks the methylsulfanyl group, making it less versatile in reactions involving sulfur chemistry.
2-Chloro-2-methylpropane: A simpler structure with only one chlorine atom and no sulfur-containing groups.
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity due to the nature of the halogen.
The uniqueness of this compound lies in its combination of a chlorine atom and a methylsulfanyl group, providing distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C7H15ClS |
|---|---|
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
InChI Key |
TUZQBWHVMIHQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


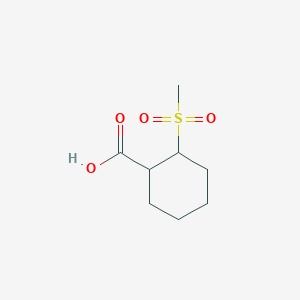
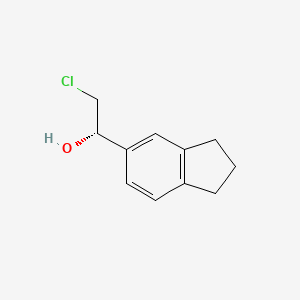
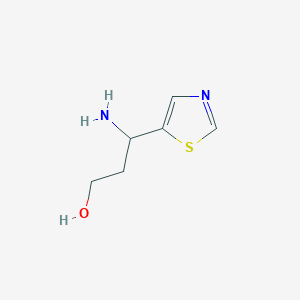
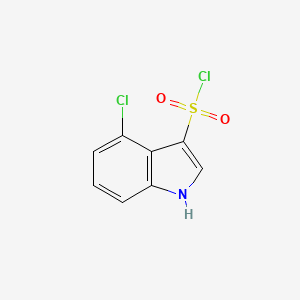

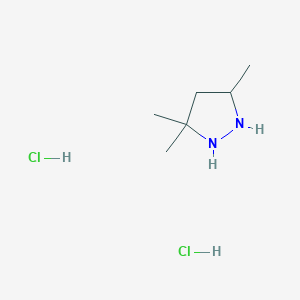

![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)
